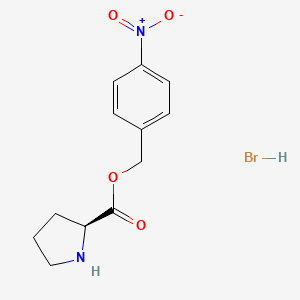

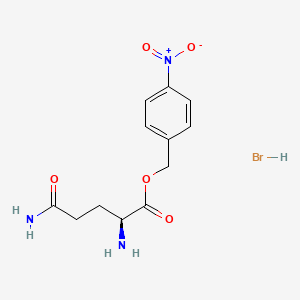

(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

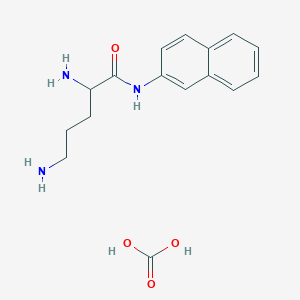

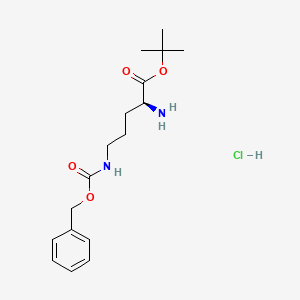

“(S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride” is a compound that belongs to the class of amino acids . It has a molecular weight of 272.73 . Another related compound is “(2S)-2,5-Diamino-5-oxopentanoate” which has a molecular formula of C5H9N2O3 .

Molecular Structure Analysis

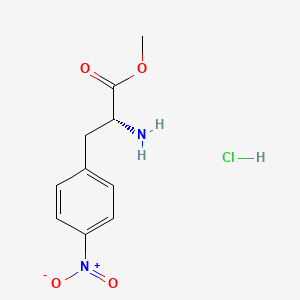

The molecular structure of “(S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride” is represented by the InChI code: 1S/C12H16N2O3.ClH/c13-10 (6-7-11 (14)15)12 (16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2, (H2,14,15);1H/t10-;/m0./s1 . The molecular structure of “(2S)-2,5-Diamino-5-oxopentanoate” is represented by the molecular formula: C5H9N2O3 .

Physical And Chemical Properties Analysis

For the related compound “(2S)-2,5-Diamino-5-oxopentanoate”, it has a boiling point of 445.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . The compound “(S)-Benzyl 2,5-diamino-5-oxopentanoate hydrochloride” is a solid and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Intermediate in Organic Synthesis : N,N-Dimethyl-4-nitrobenzylamine, a compound related to (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide, is extensively used as an intermediate in organic synthesis. The process involves methylene chloride as the reaction solvent and exhibits high reaction yields, indicating its efficiency and potential for industrial scale production (Wang Ling-ya, 2015).

Chemical Synthesis : In the realm of chemical synthesis, m-Nitrobenzyl bromide and related compounds are synthesized from m-nitrotoluene, hydrogen peroxide, and hydrobromic acid, highlighting the compound's role in producing other valuable chemical entities (Ding Dun-dun, 2011).

Material Science Applications : The compound and its derivatives are investigated for their potential applications in material science. For example, Schiff bases with similar structural features are studied for their role as corrosion inhibitors for metals in various solutions, indicating the compound's utility in material protection and preservation (S. Şafak et al., 2012).

Polymer Science : In the field of polymer science, derivatives of (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide are explored for the creation of novel polymers with potentially enhanced thermal stability and physical properties, suggesting the compound's significance in the development of new and advanced materials (S. Mehdipour‐Ataei et al., 2004).

Photolabile Groups in Polymers : Compounds with structural similarities to (S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide are also noted for their photolabile properties, particularly in the context of polymers. These photolabile groups are crucial for altering polymer properties through irradiation, showcasing the compound's potential in smart material design (H Zhao et al., 2012).

Electrochemical Applications : The compound's derivatives are also explored for their electrochemical behavior and catalytic activity, particularly in the reduction of CO2, which is a crucial process in addressing environmental concerns related to greenhouse gas emissions (S. Mohammadzadeh et al., 2020).

Safety and Hazards

properties

IUPAC Name |

(4-nitrophenyl)methyl (2S)-2,5-diamino-5-oxopentanoate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5.BrH/c13-10(5-6-11(14)16)12(17)20-7-8-1-3-9(4-2-8)15(18)19;/h1-4,10H,5-7,13H2,(H2,14,16);1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLIBJJMARZVJI-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C(CCC(=O)N)N)[N+](=O)[O-].Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)[C@H](CCC(=O)N)N)[N+](=O)[O-].Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Nitrobenzyl 2,5-diamino-5-oxopentanoate hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)